ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate
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Overview
Description
Ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate is a synthetic organic compound with a complex structure It features an indole ring, a common motif in many biologically active molecules, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ester Group: The ester group can be introduced through esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the ester with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amide derivatives.
Scientific Research Applications
Ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its indole structure.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole ring is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An amino acid with an indole ring, used in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, involved in mood regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.
Properties
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-23-16(21)15(20-17(22)18(2,3)4)10-12-11-19-14-9-7-6-8-13(12)14/h6-9,11,15,19H,5,10H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJIMHZUBUEXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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